8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Description
8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2, a methyl group at position 8, and an amine at position 2. Notably, its selective cyclooxygenase-2 (COX-2) inhibitory activity has been extensively studied, with a reported COX-2 IC50 of 0.07 µM and a selectivity index of 508.6, making it one of the most potent COX-2 inhibitors in its class .
Properties
IUPAC Name |
8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-5-9-17-13(15)12(16-14(10)17)11-7-3-2-4-8-11/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOFRAMALMJSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method starts with the reaction of 2-aminopyridine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial activities. A study demonstrated that certain imidazo compounds possess potent antibacterial effects against a range of gram-positive and gram-negative bacteria . The presence of the methyl group in 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine may enhance its bioactivity due to improved lipophilicity and molecular interactions.
Anticancer Potential
The compound has also been investigated for its anticancer properties. The structure of imidazo[1,2-a]pyridines is known to facilitate interactions with biological targets involved in cancer progression. In particular, studies on related compounds have shown promising results in inhibiting cancer cell proliferation . The specific mechanisms by which this compound exerts its effects remain an area for further investigation.
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of various imidazo derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
| Pseudomonas aeruginosa | 10 | 0 |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer activity of imidazo derivatives included this compound. The compound was tested on various cancer cell lines with promising IC50 values indicating its effectiveness in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.4 |
| HeLa (Cervical Cancer) | 6.7 |
| A549 (Lung Cancer) | 4.9 |
Mechanism of Action
The mechanism of action of 8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This binding is facilitated by hydrogen bonds and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and COX-2 Selectivity
The position of substituents on the imidazo[1,2-a]pyridine ring significantly impacts biological activity. Key comparisons include:
Table 1: Substituent Effects on COX-2 Inhibition
Key Findings :
- C-8 Methyl Substitution : The 8-methyl group maximizes COX-2 selectivity due to steric hindrance that restricts interaction with the narrower COX-1 active site .
- C-7 and C-5 Methyl Substitutions : These analogs exhibit reduced potency and selectivity, highlighting the critical role of substituent position in optimizing COX-2 inhibition .
Functional Group Modifications
Modifications to the phenyl ring at position 2 or the amine at position 3 alter pharmacological profiles:
Table 2: Functional Group Impact on Activity
Key Findings :
- SO2Me Pharmacophore : The addition of a sulfonyl group at the para position of the C-2 phenyl ring enhances COX-2 potency by mimicking the native substrate’s carboxylate-binding region .
- Schiff Base Derivatives: Substitution at C-3 with Schiff bases (e.g., 4-nitrobenzylidene) shifts activity toward antimicrobial targets, with notable efficacy against Gram-negative bacteria .
Key Findings :
Quantum Chemical and Structural Insights
Biological Activity
Overview
8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine with the molecular formula C14H13N3. Its unique structure includes an imidazo[1,2-a]pyridine core, which is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features:
- Imidazo[1,2-a]pyridine core : Contributes to its biological activity.
- Methyl group at the 8-position : Enhances stability.
- Phenyl group at the 2-position : Influences reactivity and interaction with biological targets.
The mechanism of action involves interactions with specific molecular targets:
- COX-2 Inhibition : The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
- Antimicrobial Activity : It exhibits activity against various bacterial strains, potentially disrupting cellular integrity and function .
Antimicrobial Properties
Research has shown that this compound has notable antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Bacillus subtilis | 4.69 |
| Candida albicans | 16.69 |
These results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad spectrum of antimicrobial efficacy.
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, it has been investigated for its effects on various cancer cell lines, showing potential for further development as an anticancer agent.
Case Studies
- Study on COX-2 Inhibition : A study demonstrated that this compound effectively inhibited COX-2 activity in vitro, leading to reduced inflammation markers in treated cells compared to controls.
- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | COX-2 Inhibition | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate to High | Moderate |
| 2-Phenylimidazo[1,2-a]pyridine | Low | Moderate | Low |
| 8-Methylimidazo[1,2-a]pyridine | Moderate | Low | Moderate |
This table illustrates that while similar compounds may possess some biological activities, the unique substitution pattern of this compound enhances its efficacy.
Q & A
Q. How to design analogs for dual-target activity (e.g., COX-2 and antimicrobial)?
- Approach : Integrate chalcone or nitro-thiazole moieties into the scaffold, as seen in antikinetoplastid hybrids. Screen against diverse targets (e.g., Trypanosoma cruzi) using phenotypic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
